(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-12-5-6-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-2-4-15(20)7-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWDKSFDXPMOBQ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyano group, and a furan moiety, which are significant for its biological activity. The synthesis typically involves the formation of the thiazole ring followed by the introduction of the cyano and furan groups through various organic reactions.
Synthetic Route
- Formation of Thiazole Ring : The initial step often involves reacting 3-chlorobenzylamine with thioamide under acidic conditions.
- Introduction of Cyano and Furan Groups : Subsequent reactions with appropriate reagents lead to the formation of the final product.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit tumor cell proliferation in various cancer types. In vitro studies suggest that this compound may also possess similar properties, potentially acting as an enzyme inhibitor or receptor modulator.
Antimicrobial Activity
Similar thiazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The biological activity can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of thiazole derivatives on various human tumor cell lines reported IC50 values in the nanomolar range, indicating potent activity against cancer cells.
- Antimicrobial Testing : Disk diffusion assays conducted on bacterial strains showed that related compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) determined for several derivatives.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on variations in the thiazole substituents, acrylamide modifications, and aromatic systems:
Key Observations :
- Benzyl Substituents : The 3-chlorobenzyl group in the target compound may enhance DNA intercalation or protein binding compared to 4-bromobenzyl () due to altered steric and electronic effects. Halogenated benzyl groups generally improve cytotoxicity, as seen in compounds from .
- The methyl group on furan may also improve membrane permeability compared to unsubstituted furan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
